Advanced Protein Engineering with L-Homolysine: Structural Probes and Functional Mimicry
Advanced Protein Engineering with L-Homolysine: Structural Probes and Functional Mimicry
Executive Summary
L-Homolysine (Hly, hLys) is a non-canonical amino acid (ncAA) differing from L-Lysine by a single methylene (-CH₂-) insertion in the side chain. This "hydrocarbon ruler" property—extending the side chain length from four carbons (Lys) to five (Hly)—provides a precise chemical tool for probing the spatial stringency of enzymatic active sites, engineering novel peptide constraints, and dissecting the mechanics of post-translational modifications (PTMs).
This guide outlines the mechanistic basis for deploying L-Homolysine in high-fidelity protein engineering, detailing incorporation protocols, structural applications, and specific case studies in epigenetic research.
Chemical & Structural Basis: The "Hydrocarbon Ruler"
The utility of L-Homolysine lies in its ability to perturb spatial relationships without altering chemical functionality. Both Lysine and Homolysine terminate in a primary amine (
| Feature | L-Lysine (Lys, K) | L-Homolysine (Hly, hK) | Structural Implication |
| Formula | C | C | Increased hydrophobic surface area. |
| Side Chain | -(CH | -(CH | Extension of ~1.25 Å in reach. |
| pKa ( | ~10.5 | ~10.7 | Minimal change in protonation state at physiological pH. |
| Flexibility | High | Higher | Increased entropic cost upon binding/fixation. |
Strategic Application Logic
-
Steric Exclusion: If an enzyme (e.g., a methyltransferase) requires the target nitrogen to be at a precise distance from the backbone, Hly will clash or fail to position the nucleophile correctly.
-
Reach Extension: In cross-linking or cyclization, Hly can relieve ring strain in macrocycles where Lysine is too short to bridge the gap optimally.
Methodologies for Incorporation
Incorporating Hly into proteins requires overcoming the fidelity of native aminoacyl-tRNA synthetases. Two primary methods are employed: Genetic Code Expansion (GCE) for full-length proteins and Solid-Phase Peptide Synthesis (SPPS) for peptides.
A. Genetic Code Expansion (GCE)
Direct incorporation of free L-Homolysine is challenging due to its similarity to Lysine, leading to background incorporation by native LysRS or toxicity. The standard workaround is the Protected Precursor Strategy using the Pyrrolysyl-tRNA Synthetase (PylRS) system.
The System: Methanosarcina mazei PylRS (MmPylRS) / tRNA
Workflow Diagram: GCE of Homolysine
Caption: Workflow for site-specific incorporation of L-Homolysine via amber suppression and deprotection.
B. Solid-Phase Peptide Synthesis (SPPS)
For peptides (<50 AA), SPPS is preferred. Fmoc-L-Homolysine(Boc)-OH is commercially available.
-
Coupling: Standard HBTU/DIPEA protocols apply.
-
Cyclization: Orthogonal protection (e.g., Fmoc-Hly(Alloc)-OH) is required if Hly is used for side-chain stapling (see Section 4).
Key Application Areas
Application 1: Probing Epigenetic "Reader" and "Writer" Specificity
Histone modifications (acetylation, methylation) occur on Lysine.[1][2] Replacing Lys with Hly tests the "depth" and "precision" of the enzyme's active site.
-
Histone Acetyltransferases (KATs):
-
Mechanism:[2][3][4][5][6][7][8] KATs transfer an acetyl group to the
-amine. -
Hly Insight: Studies with KAT8 (MOF) demonstrate that it can acetylate Homolysine residues (e.g., H4
hK16), indicating a flexible active site capable of accommodating the extra methylene group. This contrasts with other KATs that are strictly length-dependent.
-
-
Histone Methyltransferases (KMTs):
-
Mechanism:[2][3][4][5][6][7][8] SN2 nucleophilic attack by the Lys amine on S-adenosylmethionine (SAM).
-
Hly Insight: Hly is often a null substrate for KMTs. The extra length disrupts the precise linear alignment required for the SN2 reaction geometry, making Hly a powerful negative control to validate specific methylation events.
-
-
Ubiquitination:
-
Insight: E2/E3 ligase complexes often show surprising flexibility. Hly (C5 side chain) can often still accept ubiquitin, suggesting that the "reach" of the E3 ligase is not the rate-limiting step in ubiquitin transfer.
-
Application 2: Peptide Macrocyclization (Lactam Bridges)
Lactam bridges (amide bonds between side chains) stabilize
-
Standard: Lys(i)
Asp(i+4). -
The Hly Advantage: In some sequences, the standard Lys-Asp bridge introduces strain that distorts the helix. Substituting Lys with Hly increases the ring size from 18 to 19 atoms. This subtle expansion can:
-
Relieve ring strain in
staples. -
Enable formation of longer-range
bridges that require longer "arms" to span two helical turns.
-
Diagram: Lactam Bridge Geometry
Caption: Comparison of ring sizes in peptide stapling. Hly provides a 1-carbon extension to tune bridge constraints.
Experimental Protocols
Protocol A: Genetic Incorporation of Boc-Homolysine
Objective: Produce Myoglobin-Hly4 (Myoglobin with Hly at position 4).
-
Plasmid Preparation:
-
pEVOL-pylT-PylRS: Encodes M. mazei PylRS and tRNA
. -
pBAD-Myo-TAG4: Encodes Myoglobin with a TAG stop codon at position 4 and a C-terminal His-tag.
-
-
Culture:
-
Transform E. coli BL21(DE3) with both plasmids.
-
Grow in LB + Antibiotics at 37°C to OD
= 0.5.
-
-
Induction & Incorporation:
-
Add 1 mM Boc-L-Homolysine (dissolved in 0.1M NaOH, pH adjusted).
-
Induce protein expression with 0.2% Arabinose (for PylRS) and 1 mM IPTG (for Myoglobin).
-
Incubate at 30°C for 12–16 hours.
-
-
Purification:
-
Lyse cells and purify via Ni-NTA affinity chromatography.
-
Validation: ESI-MS will show mass corresponding to Myoglobin + Boc-Hly.
-
-
Deprotection (Optional):
-
Incubate purified protein in 20% TFA (in water) for 30 mins (Note: Ensure protein stability or perform on-bead if denaturing is acceptable).
-
Alternative: Use acid-labile linkers or specific PylRS mutants for Acetyl-Hly if deprotection is harsh.
-
Protocol B: Synthesis of Hly-Stapled Peptides (SPPS)
Objective: Synthesize a helix stabilized by a Hly(i) to Asp(i+4) lactam bridge.
-
Resin Loading: Use Rink Amide resin for C-terminal amide.[9]
-
Chain Assembly:
-
Use standard Fmoc-AA-OH (5 eq), HBTU (5 eq), DIPEA (10 eq).
-
At position
: Couple Fmoc-Asp(OAll)-OH (Allyl ester protection). -
At position
: Couple Fmoc-Hly(Alloc)-OH (Allyl carbamate protection).
-
-
Orthogonal Deprotection:
-
Treat resin with Pd(PPh
) (0.1 eq) and Phenylsilane (10 eq) in DCM (2x 30 min). -
This removes the Allyl and Alloc groups selectively, exposing the side chain COOH and NH
.
-
-
Cyclization:
-
Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Shake for 4–12 hours. Monitor via Kaiser test (ninhydrin) until negative (amine consumed).
-
-
Final Cleavage:
-
TFA/TIPS/H
O (95:2.5:2.[2]5) for 2 hours. -
Precipitate in cold diethyl ether.
-
References
-
Wan, W., et al. (2010). "A facile system for genetic incorporation of two different noncanonical amino acids into one protein in Escherichia coli." Angewandte Chemie International Edition. Link (Describes PylRS versatility).
-
Hammami, N., et al. (2023). "Probing lysine posttranslational modifications by unnatural amino acids." Bioorganic & Medicinal Chemistry. Link (Detailed study on Hly as a probe for Bromodomains and SIRT2).
-
Lammers, M., et al. (2010). "Lysine acetylation signaling: the role of the length of the lysine side chain." Molecular BioSystems. Link (Investigates Hly in acetylation contexts).
-
Montgomery, D.C., et al. (2019). "Substrate Scope for Human Histone Lysine Acetyltransferase KAT8." Molecules. Link (Specific data on KAT8 acetylating Homolysine).
-
Caporale, A., et al. (2010). "Side chain cyclization based on serine residues: synthesis, structure, and activity." Journal of Medicinal Chemistry. Link (Contextualizes lactam bridge strategies).
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Substrate Scope for Human Histone Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrrolysine analogues as substrates for pyrrolysyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. JP2008513403A - Peptide cyclization - Google Patents [patents.google.com]
